molecular formula C7H10O3 B13615412 Methyl 4-methyl-3-oxopent-4-enoate CAS No. 37734-09-1

Methyl 4-methyl-3-oxopent-4-enoate

Cat. No.: B13615412
CAS No.: 37734-09-1
M. Wt: 142.15 g/mol
InChI Key: UHLXTXULAPQFKG-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-oxopent-4-enoate is a methyl ester derivative featuring a conjugated enone system (α,β-unsaturated ketone) and a methyl substituent at the 4-position. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol (calculated based on ethyl ester analog data ). The compound’s structure includes:

  • Enone functionality: A conjugated ketone and alkene, which enhances reactivity in cycloadditions and Michael additions.
  • Ester group: The methyl ester at the terminal position influences solubility and stability.

Properties

CAS No.

37734-09-1

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 4-methyl-3-oxopent-4-enoate

InChI

InChI=1S/C7H10O3/c1-5(2)6(8)4-7(9)10-3/h1,4H2,2-3H3

InChI Key

UHLXTXULAPQFKG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3-oxopent-4-enoate can be synthesized through various methods. One common approach involves the esterification of 4-methyl-3-oxopent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxopent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-3-oxopent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxopent-4-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis and ketone reduction .

Comparison with Similar Compounds

Ethyl 4-methyl-3-oxopent-4-enoate (C₈H₁₂O₃)

  • Molecular Weight : 156.18 g/mol .
  • Functional Groups: Enone, ethyl ester, and 4-methyl substituent.
  • Key Differences :
    • The ethyl ester group increases hydrophobicity (MolLogP = 1.0848) compared to the methyl analog .
    • Steric bulk from the ethyl group may reduce crystallization propensity, as observed in similar esters .

Ethyl 3-methyl-4-oxopent-2-enoate (C₈H₁₂O₃)

  • CAS No.: 107368-26-3 .
  • Structural Distinction : The oxo group is at the 4-position, and the double bond is at position 2 (vs. position 4 in the target compound).

Methyl 3,3-dimethylpent-4-enoate (C₈H₁₂O₂)

  • CAS No.: 63721-05-1 .
  • Key Features: Lacks the enone system but includes a terminal alkene and geminal dimethyl group.
  • Physical Properties : Lower oxygen content (two vs. three oxygen atoms) reduces polarity, impacting solubility in polar solvents .

Table 1. Comparative Properties of Methyl 4-methyl-3-oxopent-4-enoate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₇H₁₀O₃ 142.15 Enone, methyl ester, 4-methyl Conjugated enone, steric hindrance
Ethyl 4-methyl-3-oxopent-4-enoate C₈H₁₂O₃ 156.18 Enone, ethyl ester, 4-methyl Increased hydrophobicity
Ethyl 3-methyl-4-oxopent-2-enoate C₈H₁₂O₃ 156.18 Enone (shifted), ethyl ester Altered conjugation pattern
Methyl 3,3-dimethylpent-4-enoate C₈H₁₂O₂ 156.18 Terminal alkene, geminal dimethyl No enone, higher steric bulk

Biological Activity

Methyl 4-methyl-3-oxopent-4-enoate, an organic compound with significant potential in biological and medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its α,β-unsaturated carbonyl structure, which contributes to its reactivity. The presence of both a ketone and an ester functional group allows for various chemical transformations that can be leveraged in biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound can undergo hydrolysis to yield the corresponding acid and alcohol, which may then engage in biochemical pathways affecting cellular functions. Additionally, the keto group can participate in redox reactions, influencing its interactions with biomolecules.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of mitochondrial ATP synthase, similar to other compounds noted for their anticancer properties .
  • Enzyme Interactions : The compound has been investigated for its potential to modulate enzyme activities, particularly those involved in metabolic pathways. For instance, it has been shown to participate in the degradation of aromatic compounds through enzymatic pathways that include hydration and aldol fission reactions .
  • Potential Therapeutic Applications : Due to its structural characteristics, this compound is being explored as a scaffold for drug development, particularly in the synthesis of novel therapeutic agents targeting metabolic disorders and cancers .

Case Studies

Several studies have highlighted the biological relevance of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the growth inhibitory effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 27 nM, suggesting potent anticancer activity comparable to established chemotherapeutics .

Case Study 2: Enzymatic Pathway Involvement

Research on the metabolism of aromatic compounds demonstrated that this compound serves as an intermediate in microbial degradation pathways. This highlights its role not only as a potential therapeutic agent but also as a participant in bioremediation processes .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Anticancer ActivityInhibits growth of cancer cell lines (e.g., MCF-7)
Enzyme ModulationInteracts with enzymes involved in metabolic pathways
Therapeutic PotentialScaffold for drug development targeting various diseases

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